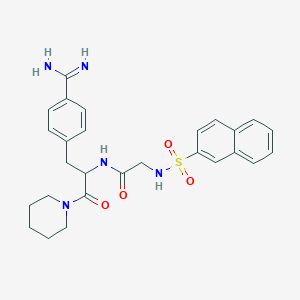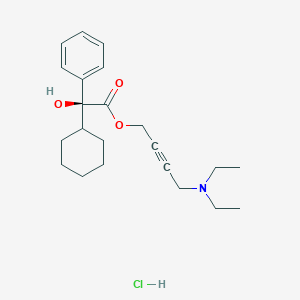![molecular formula C20H18N2O4 B016200 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 171596-42-2](/img/structure/B16200.png)
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Overview
Description
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tranquilizing Properties : A derivative of this compound, 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole, has been reported to possess tranquilizing properties. Its synthesis was achieved with a 16% overall yield from 3-indole-acetaldehyde and tryptamine (Oliveira & Koike, 2003).
Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carboline derivatives, closely related to the query compound, exhibit moderate antioxidant properties. However, these derivatives also show mild toxicity at effective antioxidative concentrations (Goh et al., 2015).
Synthesis Methods : The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives, which are structurally related to the query compound, can be achieved through a one-pot condensation process involving tryptamine and cycloalkanones in the presence of a polyphosphate ester (Rodríguez & Gil-Lopetegui, 1993).
Mass Spectrometry Applications : Beta-carbolines, which are structurally similar, are effective MALDI matrices for analyzing various biochemical substances such as cyclic and acyclic oligosaccharides, high molecular mass proteins, and sulfated sugars in both positive and negative modes (Nonami et al., 1998).
Pharmaceutical Applications : A related compound, 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, has been identified as a potent antagonist for the NR1A/2B subtype of N-methyl-D-aspartate, indicating potential in pharmaceutical applications (Tamiz et al., 1999).
Antifilarial Activity : Beta-carbolines with specific substitutions at positions 1 and 3 have been found to enhance antifilarial activity, particularly against Acanthoeilonema viteae, suggesting potential use in antifilarial chemotherapy (Srivastava et al., 1999).
Chiral Analysis : A chiral high-performance liquid chromatography method has been developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate of this compound, which is crucial in the synthesis of tadalafil (Yu et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is an enzyme that plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .
Mode of Action
This compound acts as an inhibitor of GPX4 . By inhibiting GPX4, it disrupts the normal functioning of the enzyme, leading to an accumulation of lethal lipid hydroperoxides in the cell . This process is known as ferroptosis , a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides .
Biochemical Pathways
The inhibition of GPX4 affects the glutathione pathway , which is responsible for neutralizing harmful peroxides in the cell . This leads to an increase in oxidative stress within the cell, causing damage to lipids, proteins, and DNA. The accumulation of lipid peroxides, in particular, triggers ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis in cells . This can lead to cell death, which may be beneficial in the context of cancer treatment, where the goal is often to selectively kill cancer cells .
Properties
IUPAC Name |
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVUDSNGRJSQE-QAPCUYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


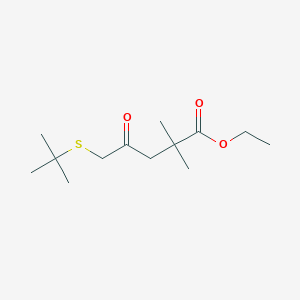
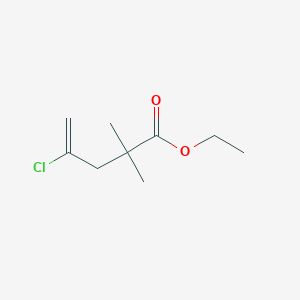
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)

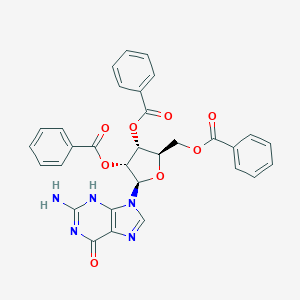

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

